OPB-31121
Description
Properties
Appearance |
Solid powder |
|---|---|
Purity |
> 98% |
Synonyms |
OPB31121; OPB-31121; OPB 31121; ; NONE |
Origin of Product |
United States |
Molecular Pharmacodynamics and Mechanism of Action of Opb 31121
Identification and Characterization of Primary Molecular Targets of OPB-31121
This compound exerts its therapeutic effects by directly targeting and inhibiting the phosphorylation of key STAT proteins. ashpublications.orgnih.govmdpi.comprobechem.comabmole.com
Direct Inhibition of STAT3 and STAT5 Phosphorylation
A distinguishing feature of this compound is its capacity to strongly inhibit the phosphorylation of STAT3 and STAT5 without directly affecting the activity of upstream kinases, such as the Janus kinase (JAK) family kinases. ashpublications.orgnih.govmdpi.comprobechem.comabmole.com This direct inhibition contrasts with many other STAT-targeting agents that primarily act on upstream kinases. Specifically, this compound has been shown to inhibit the phosphorylation of both tyrosine 705 (Y705) and serine 727 (S727) residues of STAT3 in a dose- and time-dependent manner. core.ac.uksnu.ac.kr The inhibition of STAT3 phosphorylation by this compound was observed even in cells with constitutive active mutations of JAK2, and in in vitro assays where STAT3 phosphorylation by JAK2 was inhibited while JAK2 autophosphorylation remained constant. ashpublications.org This evidence underscores this compound's direct action on STAT3 itself, rather than its upstream activators. ashpublications.org
Analysis of Specific Protein-Ligand Interactions and Binding Modalities within the SH2 Domain of STAT3
Computational and experimental studies have elucidated that this compound interacts with high affinity with the Src Homology 2 (SH2) domain of STAT3. mdpi.comresearchgate.netmdpi.comcore.ac.uknih.govsigmaaldrich.commdpi.commdpi.comfrontiersin.org Computational docking and molecular dynamics simulations have consistently supported this high-affinity interaction. researchgate.netcore.ac.uknih.govsigmaaldrich.commdpi.com
A notable finding is that the binding site of this compound within the SH2 domain of STAT3 is distinct and does not overlap with the binding sites of other known STAT3 inhibitors, such as S3I.201. researchgate.netcore.ac.uknih.govsigmaaldrich.commdpi.comscientificarchives.com This unique binding modality suggests a novel mechanism of STAT3 inhibition. Further validation of this specificity came from site-directed mutagenesis experiments. Mutations of critical residues, specifically S636A and V637A, within the STAT3 SH2 domain abrogated the binding of this compound, while the binding of S3I.201 remained unaffected. core.ac.uknih.govmdpi.com This confirms that this compound engages with a unique pocket within the SH2 domain, contributing to its distinct inhibitory profile. core.ac.uk
Quantitative Assessment of Binding Affinity (Kd) and Dissociation Kinetics of this compound to STAT3
Quantitative assessments using Isothermal Titration Calorimetry (ITC) have demonstrated the remarkably high binding affinity of this compound for STAT3. The experimental dissociation constant (Kd) for this compound binding to recombinant GST-tagged STAT3 SH2 domain was determined to be 10 nM. mdpi.comresearchgate.netprobechem.comcore.ac.uknih.govsigmaaldrich.com
This binding affinity is significantly higher (indicating stronger binding) than that of other STAT3 inhibitors. For instance, S3I.201, a commonly studied STAT3 inhibitor, exhibited a Kd of 8 µM under the same experimental conditions, which is 2-3 orders of magnitude lower affinity compared to this compound. core.ac.uknih.gov While specific dissociation kinetics (e.g., k_off rates) were not explicitly detailed in the provided research findings, the exceptionally high binding affinity of this compound suggests favorable kinetics of interaction with its target. core.ac.uknih.gov
Table 1: Binding Affinity (Kd) of this compound and Other STAT3 Inhibitors to STAT3 SH2 Domain
| Compound | Target Domain | Binding Affinity (Kd) | Method | Reference |
| This compound | STAT3 SH2 | 10 nM | Isothermal Titration Calorimetry (ITC) | mdpi.comresearchgate.netprobechem.comcore.ac.uknih.govsigmaaldrich.com |
| S3I.201 | STAT3 SH2 | 8 µM | Isothermal Titration Calorimetry (ITC) | core.ac.uk |
Elucidation of Downstream Signaling Pathway Modulation by this compound
The direct inhibition of STAT3 and STAT5 phosphorylation by this compound leads to significant modulation of downstream signaling pathways.
Transcriptomic and Proteomic Alterations Induced by STAT3/5 Inhibition via this compound
Inhibition of STAT3/5 phosphorylation by this compound is expected to induce substantial transcriptomic and proteomic alterations, primarily by preventing STAT3 from binding to DNA sequences on its responsive promoters. cancer.gov Activated STAT3 is known to regulate the expression of genes critical for cell survival (e.g., survivin, c-Myc, Bcl-2), proliferation, angiogenesis (e.g., vascular endothelial growth factor, VEGF), invasion (e.g., matrix metalloproteinases, MMPs), and immune evasion (e.g., interleukin-6 (IL-6), IL-10, transforming growth factor-beta (TGF-β)). scientificarchives.comunimi.it By directly inhibiting STAT3 phosphorylation, this compound prevents its nuclear translocation and subsequent transcriptional activity, thereby downregulating these STAT3-regulated genes. cancer.gov
Specific proteomic alterations observed include the downregulation of JAK2 and glycoprotein (B1211001) 130 (gp130) expression, and inhibition of JAK2 phosphorylation in gastric cancer cells, which further contributes to the inhibition of STAT3 phosphorylation. abmole.comsnu.ac.krsnu.ac.kr While detailed, comprehensive global transcriptomic and proteomic profiling data specifically induced by this compound were not extensively detailed in the provided search results, the observed effects on STAT3 phosphorylation and its downstream targets indicate a broad impact on cellular gene and protein expression profiles.
Impact on Protein-Protein Interaction Networks and STAT-Dependent Signaling Complexes
The binding of this compound to the SH2 domain of STAT3 directly interferes with the crucial protein-protein interactions necessary for STAT3 activation and function. The SH2 domain is essential for STAT3 homo- or hetero-dimerization, which is a prerequisite for its nuclear translocation and subsequent DNA binding. frontiersin.orgd-nb.infospandidos-publications.comaacrjournals.org By occupying a unique binding pocket within the SH2 domain, this compound prevents the reciprocal phosphotyrosine-SH2 interactions that facilitate STAT3 dimerization. frontiersin.org
This disruption of STAT3 dimerization directly impacts the formation of STAT3-STAT3 protein-protein complexes and consequently abrogates the ability of STAT3 to bind to DNA and regulate gene expression. frontiersin.orgcancer.gov This mechanism effectively blocks STAT-dependent signaling complexes by preventing the activated STAT3 dimer from translocating to the nucleus and initiating transcription. ashpublications.orgcore.ac.ukcancer.gov The ability of this compound to directly interfere with this critical dimerization step positions it as a potent inhibitor of the STAT3 signaling pathway at a fundamental level of protein-protein interaction. frontiersin.orgd-nb.info
Influence on Key Gene Expression Profiles Regulated by STAT3/5
The constitutive activation of STAT3 is a hallmark in numerous cancers, where it plays a critical role in regulating the expression of genes involved in fundamental cellular processes such as cell proliferation, survival, angiogenesis, and immune evasion scientificarchives.commdpi.comresearchgate.netmdpi.comscielo.br. By inhibiting STAT3 and STAT5 phosphorylation, this compound exerts significant biological effects on these gene expression profiles.
Research findings indicate that this compound leads to a decrease in cell proliferation and induces apoptosis (programmed cell death) in various cancer cell lines, including gastric cancer cells mdpi.commdpi.comabmole.comnih.govsnu.ac.kroregonstate.edu. Furthermore, it inhibits the expression of antiapoptotic proteins, which are typically upregulated by active STAT3 to promote cell survival mdpi.comabmole.comnih.govsnu.ac.kr. This compound has also been shown to inhibit STAT3 DNA binding activity and STAT3-driven reporter protein activity, directly impacting the transcriptional regulatory functions of STAT3 mdpi.comscielo.br. This suppression of STAT3 activation can consequently suppress the expression of various cell survival genes scielo.br.
Investigation of Upstream Regulator Modulation by this compound
This compound's impact extends to the modulation of certain upstream regulators within the JAK/STAT signaling pathway, although its primary action is direct STAT3 inhibition.
Studies have shown that this compound downregulates the expression of Janus Kinase 2 (JAK2) and glycoprotein 130 (gp130) scientificarchives.comabmole.comnih.govsnu.ac.kroregonstate.edusnu.ac.kr. Importantly, it also inhibits the phosphorylation of JAK2, which is an upstream event that typically leads to STAT3 phosphorylation and activation scientificarchives.comabmole.comnih.govsnu.ac.kroregonstate.edusnu.ac.kr.
This compound has been demonstrated to inhibit both constitutively activated and interleukin-6 (IL-6)-induced JAK/STAT signaling pathways abmole.comnih.govsnu.ac.kroregonstate.edusnu.ac.kr. For instance, in SNU-484 cells, this compound blocked IL-6-induced JAK/STAT signaling in a dose-dependent manner. The maximum inhibitory effect on JAK2 and STAT3 phosphorylation was observed at approximately 100 nmol/L snu.ac.kr. Furthermore, gp130 expression was also suppressed by this compound in SNU-484 cells when stimulated with IL-6 snu.ac.kr.
A distinctive feature of this compound's mechanism of action is its ability to inhibit STAT3 and STAT5 phosphorylation without directly inhibiting canonical upstream kinases such as JAK (Janus Kinase) or Src mdpi.comprobechem.comabmole.comresearchgate.netspandidos-publications.com. This characteristic differentiates it from many other inhibitors that target upstream activators of STAT3. This compound has been noted to have no appreciable effect on the activity of various kinases or receptors that are well-known targets in cancer therapy koreamed.orgresearchgate.net. This selectivity, particularly the lack of direct upstream kinase inhibition, contributes to its safety profile for normal human blood cells mdpi.comresearchgate.net.
Cellular and Subcellular Effects of Opb 31121 in Preclinical Models
Modulation of Cellular Proliferation and Viability by OPB-31121 in In Vitro Systems
This compound demonstrates a potent ability to modulate cellular proliferation and viability across various cancer cell lines in in vitro settings, primarily by disrupting the constitutively active STAT3 pathway prevalent in many malignancies.
This compound consistently inhibits the proliferation of diverse cancer cell lines in a concentration-dependent manner. In prostate cancer models, it effectively suppressed the proliferation of both androgen-dependent LNCaP cells and castration-resistant DU145 cells, with half-maximal inhibitory concentration (IC50) values in the nanomolar range (18 nM and 25 nM, respectively). nih.govcore.ac.uk Similarly, in gastric cancer cell lines, this compound demonstrated remarkable potency, with IC50 values of 5.61 nM in SNU-484 cells and 14.6 nM in SNU-1 cells. snu.ac.kr Furthermore, across a wide spectrum of hematopoietic malignancies, this compound exhibited strong growth inhibitory effects, with IC50 values typically below 10 nM in a significant proportion (57%) of tested cell lines. ashpublications.orgashpublications.orgabmole.comprobechem.com
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Prostate Cancer | LNCaP | 18 | nih.govcore.ac.uk |
| Prostate Cancer | DU145 | 25 | nih.govcore.ac.uk |
| Gastric Cancer | SNU-484 | 5.61 | snu.ac.kr |
| Gastric Cancer | SNU-1 | 14.6 | snu.ac.kr |
| Hematopoietic Malignancies | Various | < 10 | ashpublications.orgashpublications.orgabmole.comprobechem.com |
Beyond proliferation inhibition, this compound induces cell cycle arrest and programmed cell death, specifically apoptosis, in sensitive cancer cells. Studies in SNU-484 gastric cancer cells showed that this compound treatment led to sub-G1 accumulation, indicative of DNA fragmentation characteristic of apoptosis. snu.ac.kr The compound's ability to induce apoptosis is linked to its suppression of STAT3 activation, which in turn inhibits the expression of key antiapoptotic proteins such as Mcl-1, survivin, and Bcl-2. abmole.comsnu.ac.kr Furthermore, this compound has been observed to activate caspase-3 and induce the cleavage of PARP, both crucial events in the execution phase of apoptosis. snu.ac.kr
This compound significantly impacts the clonogenic potential of cancer cells, which is a measure of their ability to form colonies and undergo sustained proliferation. In prostate cancer cell lines, this compound strongly inhibited colony formation at concentrations ranging from 10 to 50 nM. nih.govnih.govcore.ac.ukresearchgate.net This effect underscores its capacity to suppress the long-term proliferative capacity of cancer cells.
Impact of this compound on Pathogenic Cellular Processes in Disease Models
The inhibitory action of this compound on STAT3 signaling extends to other pathogenic cellular processes critical for tumor progression, such as migration, invasion, and angiogenesis.
STAT3 plays a crucial role in regulating cellular processes essential for metastasis, including cell migration and invasion. spandidos-publications.comd-nb.infomdpi.com By inhibiting STAT3, this compound contributes to the suppression of these metastatic behaviors. Preclinical studies have indicated that this compound possesses relevant anticancer activity in various in vitro and in vivo models, which implicitly includes effects on processes like metastasis. nih.govcore.ac.ukresearchgate.net While specific detailed data on this compound's direct impact on cellular migration and invasion in metastasis models were not extensively detailed, the general understanding of STAT3's role in promoting invasion and metastasis suggests that its inhibition by this compound would lead to a suppressive effect on these processes. mdpi.complos.orgnih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, often mediated by factors like vascular endothelial growth factor (VEGF). STAT3 is a direct transcriptional activator of the VEGF gene and also induces the expression of hypoxia-inducible factor-1α (HIF1α), both of which are key mediators of angiogenesis. mdpi.complos.org Therefore, the inhibition of activated STAT3 signaling by compounds like this compound is understood to contribute to the inhibition of angiogenesis. plos.org While direct experimental data detailing this compound's specific effects on endothelial cell proliferation, migration, or tube formation were not provided, its known mechanism of action as a potent STAT3 inhibitor supports its potential to impact angiogenesis-related phenotypes. mdpi.complos.org
Immunomodulatory Effects on Immune Cell Subpopulations and Tumor Microenvironment Components
Signal Transducer and Activator of Transcription 3 (STAT3) plays a pivotal role in the progression of various cancers, contributing to cell survival, proliferation, angiogenesis, metastasis, and critically, protecting cancer cells from the body's immune response mdpi.com. Constitutively activated STAT3 in tumor cells is known to induce the secretion of immunosuppressive cytokines and promote immune evasion within the tumor microenvironment (TME) mdpi.com. The Janus kinase (JAK)/STAT3 pathway, which this compound targets, has been implicated in fostering immune tolerance in cancer models through the release of immunosuppressive cytokines into the TME core.ac.uk.
This compound, a novel small molecule inhibitor, exerts its primary mechanism of action by binding exclusively and with high affinity (Kd = 10 nM) to the Src Homology 2 (SH2) domain of STAT3, thereby strongly inhibiting the phosphorylation of both STAT3 and STAT5 without affecting upstream kinases mdpi.comresearchgate.netnih.govnih.govnih.govprobechem.com. By directly interfering with this crucial pro-tumorigenic pathway, this compound is expected to counteract the STAT3-mediated immunosuppression. STAT3 activity is known to modulate various immune cell types, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which are significant contributors to an immunosuppressive TME frontiersin.orgfrontiersin.orgnih.gov. Therefore, the inhibition of STAT3 by this compound is anticipated to reverse these immunosuppressive effects, potentially enhancing anti-tumor immune responses within the TME by altering the functional state or abundance of these immune cell subpopulations.
Selective Activity of this compound on Malignant Cells versus Normal Cells (e.g., Normal Hematopoietic Progenitors)
A crucial characteristic of this compound is its demonstrated selective activity against malignant cells while exhibiting minimal impact on normal cells. Preclinical investigations have consistently shown that this compound does not induce growth inhibition in normal human blood cells mdpi.comresearchgate.net or normal hematopoietic cells nih.gov. This selectivity is a significant advantage, as it suggests a reduced risk of toxicity to healthy tissues, particularly the hematopoietic system. Further supporting this, Phase I clinical trials of this compound reported no hematological toxicity as a dose-limiting factor nih.gov.
In stark contrast to its negligible effects on normal cells, this compound displays potent growth inhibitory effects across a broad spectrum of hematopoietic malignant cells. Research findings indicate that this compound is particularly effective against multiple myeloma, Burkitt lymphoma, and various forms of leukemia that harbor oncogenic kinases such as BCR-ABL, FLT3/ITD, and JAK2 V617F, whose oncogenic activities are dependent on STAT3/5 signaling mdpi.comnih.govprobechem.commdpi.com.
A detailed investigation involving 35 different hematopoietic cell lines revealed varying degrees of sensitivity to this compound. As summarized in the table below, a substantial proportion of these malignant cell lines exhibited high sensitivity to the compound.
Table 1: Sensitivity of Hematopoietic Malignant Cell Lines to this compound nih.gov
| Sensitivity Category | IC50 Range (nM) | Percentage of Cell Lines |
| Highly Sensitive | ≤10 | 57% |
| Moderately Sensitive | >10 to ≤100 | 20% |
| Less Sensitive | >100 | 23% |
This data underscores this compound's preferential targeting of cancer cells, particularly those with STAT-addictive oncogenic pathways, thereby highlighting its potential as a selective anti-cancer agent with a favorable therapeutic window.
In Vivo Preclinical Efficacy and Pharmacodynamic Studies of Opb 31121
Antitumor Efficacy of OPB-31121 in Non-Human Xenograft and Syngeneic Models
This compound has demonstrated robust antitumor activity across a spectrum of immunodeficient xenograft models, which utilize human cancer cells implanted into immunocompromised mice. Studies have shown that this compound effectively slows the growth of primary leukemia and SNU484 gastric cancer xenograft tumors in mice mdpi.comresearchgate.net. Furthermore, it exhibits potent growth inhibition against gastric cancer cells and displays synergistic activity when combined with conventional cytotoxic chemotherapeutic agents nih.govabmole.comresearchgate.net.
In models of hepatocellular carcinoma (HCC), this compound significantly inhibited tumor growth in immunodeficient mice transplanted with human Huh-7 or HepG2 cells researchgate.netresearchgate.net. Its efficacy extends to various hematopoietic malignant cell lines, where it induces significant growth inhibition abmole.comprobechem.com. Notably, this compound has shown particular effectiveness against malignancies such as multiple myeloma, Burkitt lymphoma, and leukemia that harbor STAT3/5-addictive oncokinases, including BCR-ABL, FLT3/ITD, and JAK2 V617F nih.govabmole.comprobechem.com.
The observed inhibition of tumor growth in these models underscores this compound's direct impact on cancer cell proliferation and survival pathways.
| Tumor Model (Human Cell Line) | Host Species (Immunodeficient) | Observed Efficacy | Reference |
| Primary Leukemia | Mice | Slows growth | mdpi.comresearchgate.net |
| Gastric Cancer (SNU484) | Mice | Slows growth | mdpi.comresearchgate.net |
| Gastric Cancer | Xenograft model | Decreased proliferation, synergism with chemotherapy | abmole.comresearchgate.net |
| Hepatocellular Carcinoma (Huh-7, HepG2) | Mice | Significant growth inhibition | researchgate.netresearchgate.net |
| Various Hematopoietic Malignancies | In vitro & Xenograft | Significant growth inhibition | abmole.comprobechem.com |
While preclinical studies of STAT3 inhibitors often leverage syngeneic models to understand complex tumor-host and immune system interactions, specific detailed efficacy data for this compound in these immunocompetent models are not extensively detailed in the provided preclinical reports scientificarchives.comaacrjournals.orgoncodesign-services.com. However, as a STAT3 inhibitor, this compound's mechanism of action suggests potential relevance in modulating the tumor microenvironment, a critical aspect explored in syngeneic systems.
This compound has demonstrated significant antitumor effects in models characterized by STAT-addictive oncokinases. Its efficacy against leukemia cell lines harboring BCR-ABL, FLT3/ITD, and JAK2 V617F oncokinases highlights its activity in genetically engineered murine models or cell lines derived from such models where STAT3/5 oncogenicity is a driving factor medkoo.comnih.govabmole.comprobechem.com. This indicates that this compound is particularly effective in contexts where STAT3 signaling is a primary oncogenic dependency.
Pharmacodynamic Biomarker Modulation by this compound in Preclinical Animal Tissues
Pharmacodynamic studies have elucidated this compound's molecular effects in preclinical animal tissues. The compound strongly inhibits the phosphorylation of both STAT3 and STAT5, specifically at Tyr705 and Ser727 residues, without directly inhibiting upstream kinases nih.govabmole.commdpi.comprobechem.com. Computational and molecular modeling studies have confirmed its high-affinity binding (dissociation constant, Kd = 10 nM) to the SH2 domain of STAT3 mdpi.compatsnap.comnih.govnih.govresearchgate.net. This binding site is reported to be unique and non-overlapping with those of other known STAT3 inhibitors, suggesting a distinct mode of interaction nih.govresearchgate.net.
Beyond direct STAT3 inhibition, this compound has been shown to downregulate the expression of JAK2 and gp130 and inhibit JAK2 phosphorylation in gastric cancer cells, which subsequently leads to the inhibition of STAT3 phosphorylation abmole.comscientificarchives.com. It effectively inhibits both constitutively activated and interleukin-6 (IL-6)-induced JAK/STAT signaling pathways abmole.com. At the cellular level, this compound induces apoptosis in gastric cancer cells and inhibits the expression of antiapoptotic proteins, further contributing to its antitumor effects abmole.commdpi.com.
| Biomarker/Pathway | Tissue/Model | Effect of this compound | Reference |
| STAT3 Phosphorylation (Tyr705, Ser727) | Various cells, preclinical tissues | Strong inhibition | nih.govabmole.commdpi.comprobechem.com |
| STAT5 Phosphorylation | Various cells, preclinical tissues | Strong inhibition | nih.govabmole.comprobechem.com |
| STAT3 DNA Binding | Preclinical models | Inhibition | mdpi.comresearchgate.net |
| JAK2 Expression/Phosphorylation | Gastric cancer cells | Downregulation/Inhibition | abmole.comscientificarchives.com |
| gp130 Expression | Gastric cancer cells | Downregulation | abmole.comscientificarchives.com |
| Apoptotic Proteins | Gastric cancer cells | Inhibition of antiapoptotic proteins | abmole.commdpi.com |
| Cell Proliferation | Gastric cancer cells, hematopoietic malignant cells | Decreased | abmole.commdpi.com |
The observed pharmacodynamic changes induced by this compound correlate directly with its therapeutic outcomes in preclinical models. The high affinity and efficacy of this compound for STAT3 are believed to be linked to its unique interaction with the protein, translating into potent biological activity nih.gov. The inhibition of STAT3 DNA binding and the enhancement of chemotherapy activities are directly associated with the observed slowing of tumor growth in xenograft models mdpi.com. Furthermore, the potent growth inhibition in gastric cancer and its synergistic effects with chemotherapeutic agents are attributed to its molecular action of STAT3 modulation nih.govabmole.com. The significant antitumor activity seen in various hematopoietic malignancies is a direct consequence of its strong inhibitory effects on STAT3 and STAT5 phosphorylation nih.govabmole.comprobechem.com. These correlations underscore the mechanism-driven efficacy of this compound in preclinical settings.
Investigation of Mechanisms of Acquired Resistance to this compound in Preclinical Settings
The development of acquired resistance poses a significant challenge in cancer therapy. In the context of STAT3 inhibition, understanding the mechanisms underlying resistance is crucial for developing more effective treatment strategies.
Identification of Resistance Pathways and Genetic Alterations
Constitutive activation of STAT3 is frequently associated with resistance to various molecular-targeted agents scientificarchives.com. While STAT3 activation can be driven by proto-oncogene activation, tumor-suppressor gene alterations, chromosomal rearrangements, and other genomic changes, direct mutations in STAT3 itself are not consistently confirmed as the primary triggers for resistance scielo.br. However, frame deletion mutations in gp130 and point mutations in JAK2 can promote STAT3 activation, contributing to resistance scielo.br.
In multiple myeloma (MM), drug resistance is heavily influenced by the bone marrow microenvironment, which secretes adhesion molecules and cytokines. This microenvironment activates several signaling pathways, including JAK/STAT, Ras/Raf/MEK/MAPK, PI3K/AKT, and NF-κB, ultimately leading to increased tumor cell survival and drug resistance patsnap.com.
In hepatocellular carcinoma (HCC), cells that develop resistance to sorafenib (B1663141) exhibit a profound reprogramming of mitochondrial function and an upregulation of genes involved in mitochondrial protein translation and biogenesis mdpi.com. Specifically, an increase in serine 727 phosphorylated (pSer727) STAT3, which is abundant in mitochondria, has been observed in sorafenib-resistant cells, suggesting its role as a potential target for overcoming resistance mdpi.com. Furthermore, STAT3 can act as an alternatively activated pathway, contributing to acquired resistance to other targeted therapies in lung cancer researchgate.net. Feedback activation of STAT3 can also lead to resistance to other targeted therapies, such as FGFR inhibition dntb.gov.ua.
Preclinical Strategies to Overcome Resistance (e.g., Rational Combination Therapies)
Rational combination therapies are considered essential for overcoming drug resistance in cancer researchgate.netesmed.org. Preclinical studies have explored several strategies to enhance the efficacy of this compound and circumvent resistance.
This compound has been shown to enhance the activity of conventional chemotherapy drugs in various cancer models researchgate.net. In gastric cancer cell lines, combination treatment with this compound and either 5-FU or cisplatin (B142131) demonstrated synergistic or additive effects, even in cell lines that were initially resistant to this compound as a monotherapy snu.ac.kr. This highlights its potential to resensitize resistant cells to standard chemotherapeutic agents.
| Gastric Cancer Cell Line | Combination (this compound + 5-FU) | Combination (this compound + Cisplatin) | Effect (CI < 1: Synergistic; CI = 1: Additive; CI > 1: Antagonistic) | Source |
| SNU-484 (this compound sensitive) | Synergistic | Synergistic/Additive | Synergistic with both 5-FU and cisplatin. | snu.ac.kr |
| SNU-5 | Synergistic | Not specified | Synergistic with 5-FU. | snu.ac.kr |
| SNU-601 | Synergistic | Synergistic/Additive | Synergistic with 5-FU; synergistic/additive with cisplatin. | snu.ac.kr |
| SNU-719 | Synergistic | Synergistic/Additive | Synergistic with 5-FU; synergistic/additive with cisplatin. | snu.ac.kr |
| NCI-N87 | Synergistic | Not specified | Synergistic with 5-FU. | snu.ac.kr |
| SNU-1 | Not specified | Synergistic/Additive | Synergistic/additive with cisplatin. | snu.ac.kr |
| SNU-620 | Not specified | Synergistic/Additive | Synergistic/additive with cisplatin. | snu.ac.kr |
| SNU-638 | Not specified | Synergistic/Additive | Synergistic/additive with cisplatin. | snu.ac.kr |
| SNU-668 | Not specified | Synergistic/Additive | Synergistic/additive with cisplatin. | snu.ac.kr |
Beyond chemotherapy, combination with radiotherapy has also shown promise. In preclinical studies involving breast cancer cells, treatment with this compound in conjunction with radiation therapy led to increased apoptosis and decreased cell viability nih.gov.
For overcoming resistance to other targeted therapies, particularly in HCC, the co-administration of STAT3 inhibitors like OPB-111077 (which shares a similar mechanism of action with this compound) has demonstrated efficacy in sensitizing sorafenib-resistant Huh7 cells to sorafenib mdpi.com. This approach also reversed the mitochondrial phenotypic changes observed in resistant cells, underscoring the importance of targeting mitochondrial reprogramming via STAT3 inhibition to enhance treatment efficacy mdpi.com. Given that STAT3 signaling is a convergence point for numerous ligand/receptor pathways and non-receptor tyrosine kinase pathways, its inhibition can be a viable strategy to overcome resistance mechanisms activated by other pathway-targeted drugs scientificarchives.com.
Synthetic Chemistry and Structure Activity Relationship Sar of Opb 31121 and Its Analogues
Medicinal Chemistry Approaches to the Design and Synthesis of OPB-31121 and its Analogues
The development of this compound exemplifies a multifaceted medicinal chemistry approach, integrating discovery screening with detailed mechanistic investigations to optimize its therapeutic potential.
Retrosynthetic Analysis and Optimized Synthetic Routes
Specific detailed retrosynthetic analyses and optimized synthetic routes for this compound are not publicly disclosed in the available literature, likely due to proprietary considerations. This compound was identified from a compound library of antifibrotic agents during a broader screen for STAT3 inhibitors . This suggests an initial discovery through screening rather than a de novo design based on a pre-defined retrosynthetic pathway. Despite the absence of explicit synthetic details, the compound's advancement to clinical trials implies the existence of scalable and efficient synthetic methodologies developed by Otsuka Pharmaceutical Company researchgate.net.
Application of Rational Drug Design Principles and High-Throughput Screening in Discovery
The discovery of this compound was significantly influenced by the application of high-throughput screening (HTS) and subsequent rational drug design principles. HTS played a crucial role in identifying this compound from a large compound library as a potent hit against STAT3 signaling nih.govresearchgate.net. Following its initial identification, rational drug design, particularly structure-based approaches, was extensively employed to elucidate its mechanism of action and optimize its interaction with the target protein nih.govmdpi.comsigmaaldrich.comcore.ac.ukpatsnap.com.
Unlike traditional kinase inhibitors, this compound was found to exhibit no significant activity against kinases or receptors commonly targeted in cancer therapy, positioning it as a first-in-class inhibitor of STAT3 signaling . This selectivity was a critical factor in its selection for further development. The compound's low molecular weight and oral bioavailability were also important considerations during its preclinical evaluation .
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
A thorough understanding of this compound's interaction with its target, particularly the STAT3 SH2 domain, has been crucial for defining its structure-activity relationship and guiding the design of potential analogues.
Elucidation of Essential Pharmacophoric Features for STAT3/5 Binding and Inhibitory Activity
This compound functions by strongly inhibiting the phosphorylation of STAT3 and STAT5 without inhibiting upstream kinases like JAK2 or Src mdpi.comabmole.comprobechem.com. This selective inhibition is attributed to its direct and high-affinity binding to the Src Homology 2 (SH2) domain of STAT3 researchgate.netresearchgate.netnih.govmdpi.comsigmaaldrich.comcore.ac.ukmdpi.comprobechem.comrsc.orgunimi.itusi.ch. Experimental data, including isothermal titration calorimetry (ITC), revealed a remarkably high dissociation constant (Kd) of 10 nM for this compound against the purified STAT3 SH2 domain, which is 2-3 orders of magnitude lower (i.e., higher affinity) than many other known STAT3 inhibitors nih.govsigmaaldrich.comcore.ac.ukprobechem.comrsc.org.
Key pharmacophoric features of this compound involve its interaction with specific residues within the STAT3 SH2 domain. Computational docking and molecular dynamics simulations, validated by site-directed mutagenesis, identified that this compound binds to a unique pocket within the SH2 domain, distinct from the binding sites of other characterized STAT3 inhibitors such as S3I-201 nih.govmdpi.comsigmaaldrich.comcore.ac.ukusi.ch. This unique binding site involves interactions with residues Q635–E638 and T714–T717 in the STAT3 SH2 domain . The ability of this compound to occupy a wider and distinct area in the SH2 domain is hypothesized to contribute to its higher efficacy in impairing STAT3 interaction with kinases and other proteins, thus more effectively preventing phosphorylation of critical residues core.ac.uk.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Reference |
| Target | STAT3/5 phosphorylation, STAT3 SH2 domain | probechem.com |
| Dissociation Constant (Kd) | 10 nM (against purified STAT3 SH2 domain) | nih.govsigmaaldrich.comcore.ac.ukprobechem.comrsc.org |
| IC₅₀ (STAT3 phosphorylation) | 18.7 nM (in some cell lines) | probechem.com |
| IC₅₀ (Cell proliferation) | ≤10 nM in 20 out of 35 hematopoietic cell lines | abmole.comrsc.org |
| Mechanism | Blocks STAT-receptor interaction, directly binds STAT3 SH2 domain |
Impact of Structural Modifications on Efficacy, Selectivity, and Interaction with the SH2 Domain
While detailed structural modifications of this compound and their direct impact on SAR are not widely published, comparisons with structurally related compounds developed by Otsuka Pharmaceutical, such as OPB-51602 and OPB-111077, provide indirect insights researchgate.net. These analogues also target the STAT3 SH2 domain to inhibit STAT3 phosphorylation researchgate.net.
OPB-51602 : Also targets the STAT3 SH2 domain but was terminated in Phase I/II clinical trials due to poor pharmacokinetics/pharmacodynamics and neurotoxicity, suggesting that even minor structural differences can significantly impact safety and efficacy profiles researchgate.netsci-hub.st.
The unique binding site of this compound, which does not overlap with other known STAT3 inhibitors, suggests that its scaffold possesses distinct pharmacophoric features that confer its high affinity and specific mode of interaction nih.govsigmaaldrich.comcore.ac.ukusi.ch. This uniqueness makes this compound an interesting lead for designing new, more effective STAT3 inhibitors, implying that future structural modifications could aim to retain or enhance these specific interactions within its distinct binding pocket nih.govsigmaaldrich.comcore.ac.uk. Site-directed mutagenesis studies, for instance, confirmed that mutations at S636A and V637A abrogated this compound binding but not that of S3I-201, further emphasizing the distinct nature of its interaction mdpi.com.
Computational Chemistry and Molecular Modeling in this compound Design and Optimization
Computational chemistry and molecular modeling played a pivotal role in understanding the mechanism of action and optimizing the interaction of this compound with its target. These in silico methods were crucial for characterizing the compound's binding to STAT3, especially given the challenges in developing effective STAT3 inhibitors researchgate.netnih.govmdpi.comsigmaaldrich.comcore.ac.ukrsc.org.
Key computational techniques employed include:
Computational Docking : Used to predict the binding pose and affinity of this compound within the STAT3 SH2 domain nih.govmdpi.comsigmaaldrich.comcore.ac.ukusi.ch. This revealed that this compound interacted with high affinity and, importantly, bound to a distinct pocket within the SH2 domain, unlike other known STAT3 inhibitors nih.govmdpi.comsigmaaldrich.comcore.ac.ukusi.ch.
Molecular Dynamics Simulations (MDS) : Provided insights into the dynamic interactions between this compound and STAT3, confirming the stability of the predicted binding pose and the high affinity of the interaction nih.govmdpi.comsigmaaldrich.comcore.ac.ukusi.chkallipos.gr. MDS helped to understand how the compound occupies a wider and distinct area within the SH2 domain, potentially leading to more effective inhibition core.ac.uk.
Free Energy Calculations : These calculations offered essential suggestions regarding the residues most critical for the binding of this compound to the SH2 domain mdpi.com. For example, they highlighted residues S636 and V637 as crucial for this compound binding, a prediction later validated by experimental site-directed mutagenesis mdpi.com.
These computational predictions were rigorously validated through in vitro binding assays, competition experiments, and site-directed mutagenesis studies nih.govmdpi.comsigmaaldrich.comcore.ac.uk. The strong correlation between computational predictions and experimental results underscored the power of an integrated computational and experimental approach in defining the molecular target and mode of interaction for this compound nih.govmdpi.comsigmaaldrich.comcore.ac.uk. This integrated strategy not only elucidated the unique features of this compound's interaction with STAT3 but also provided a framework for the rational design of new, more effective STAT3 inhibitors nih.govsigmaaldrich.comcore.ac.uk.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations (MDS) have been instrumental in elucidating the precise binding mode of this compound within the STAT3 SH2 domain. These computational studies revealed that this compound occupies a distinct and unique pocket within the SH2 domain, a site that does not overlap with the binding regions of other established STAT3 inhibitors, including S3I.201, STA-21, Stattic, or Cryptotanshinone. cenmed.comciteab.comthegoodscentscompany.comthno.orghaoranbio.comfishersci.cafrontiersin.org
The application of MDS allowed for the dynamic assessment of the drug-protein complex, providing a more realistic representation of their interaction and enabling the scoring of their affinities. A per-residue deconvolution analysis of the interaction spectrum from these simulations identified key residues within the STAT3 SH2 domain that are critically involved in this compound binding. Specifically, residues from Q635 to E638 and from T714 to T717 were found to be primarily engaged in the binding, with additional stabilizing interactions contributed by W623, K626, I659, and V667. cenmed.comciteab.com
These computational predictions regarding this compound's high affinity and unique binding site were rigorously validated through experimental approaches such as in vitro binding assays, including Isothermal Titration Calorimetry (ITC), and site-directed mutagenesis studies. cenmed.comciteab.comthegoodscentscompany.comthno.orghaoranbio.comfishersci.ca For instance, mutations at S636A and V637A abrogated the binding of this compound but not that of S3I.201, confirming the specificity of the computationally identified binding site. fishersci.ca
Free Energy Calculations to Predict Binding Affinities and Guide Compound Modification
The per-residue deconvolution analysis, derived from these free energy calculations, was instrumental in pinpointing the specific amino acid residues (Q635-E638, T714-T717, W623, K626, I659, V667) that contribute significantly to the high binding affinity of this compound. citeab.com Furthermore, computational alanine (B10760859) scanning (CAS) experiments were utilized to systematically evaluate the impact of mutating these key residues to alanine, thereby quantifying their individual contributions to binding affinity and guiding potential compound modifications aimed at enhancing potency or selectivity. nih.gov
The strong correlation between the in silico predicted IC50 values and free energy of binding (ΔGbind) with experimentally determined values (e.g., IC50 of ~18 nM and Kd of 10 nM for this compound) underscored the predictive power of these computational methods. cenmed.comciteab.comthegoodscentscompany.comhaoranbio.comuni-freiburg.de This integrated computational and experimental strategy has proven effective not only for understanding this compound but also for investigating the binding characteristics of other structurally similar STAT3 inhibitors, such as OPB-51602, thereby facilitating rational drug design and optimization efforts. fishersci.ca
Table 1: Binding Affinities of this compound and Selected STAT3 Inhibitors to STAT3 SH2 Domain
| Compound | Target/Mechanism | Dissociation Constant (Kd) | IC50 (nM) | Reference |
| This compound | STAT3/5 phosphorylation, SH2 domain binding | 10 nM | ~18.7 | cenmed.comciteab.comthegoodscentscompany.comuni-freiburg.de |
| OPB-51602 | STAT3 SH2 domain, mitochondrial complex I inhibition | 5 nM | 7.3 | probechem.comnih.gov |
| S3I.201 | STAT3 DNA binding activity | 8 µM | 86, 160, 166 (STAT3, STAT1, STAT5) | citeab.comabcam.com |
| STA-21 | STAT3 transcription factor signaling inhibitor | - | 19700 | citeab.com |
| Stattic | STAT3 activation, dimerization, nuclear translocation | - | 1400-27200 | citeab.com |
| Cryptotanshinone | STAT3 inhibition | - | - | citeab.com |
Advanced Research Methodologies Applied to the Study of Opb 31121
Omics-Based Profiling (Genomics, Proteomics, Metabolomics) to Characterize Cellular Responses to OPB-31121
While specific studies explicitly labeled as comprehensive "omics" profiling (genomics, proteomics, metabolomics) for this compound are not extensively detailed in the current literature, the observed cellular responses to the compound are precisely the types of changes that these high-throughput methodologies aim to characterize. Research has demonstrated that this compound induces significant alterations at the molecular level, indicative of its impact on gene expression and protein activity, which would typically be explored through omics approaches.
At the proteomic level, this compound has been shown to strongly inhibit the phosphorylation of STAT3 and STAT5 without inhibiting upstream kinases researchgate.netmdpi.com. This direct modulation of protein phosphorylation is a critical event that proteomics would extensively profile to identify the full spectrum of affected signaling pathways. Furthermore, studies have revealed that this compound downregulates the expression of JAK2 and gp130 proteins, and inhibits JAK2 phosphorylation in gastric cancer cells, leading to a cascade effect on STAT3 phosphorylation snu.ac.krscientificarchives.com.
From a transcriptomic and proteomic perspective, this compound's anti-tumor effects are associated with reduced tumor cell proliferation, induction of apoptosis, and a decrease in the expression of crucial STAT3 target genes. These include antiapoptotic proteins such as Mcl-1, survivin, and Bcl-2 snu.ac.krscientificarchives.com. Additionally, this compound inhibits STAT3 DNA binding and reduces the expression of STAT3-regulated genes, such as Bcl-XL and cyclin D1 mdpi.com. These findings represent direct evidence of the compound's influence on gene transcription and subsequent protein synthesis, which are core areas of investigation in genomics and proteomics. Metabolomics, while not explicitly detailed for this compound, would complement these studies by providing insights into the metabolic shifts occurring within cells in response to STAT3 inhibition, offering a holistic view of the cellular reprogramming induced by the compound metabolon.comfrontiersin.org.
Biophysical Techniques for Studying this compound-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques have been instrumental in quantifying the direct interaction between this compound and its primary target, the SH2 domain of STAT3. Isothermal Titration Calorimetry (ITC) has been a prominent method employed, providing crucial thermodynamic data regarding the binding affinity.
ITC experiments have demonstrated that this compound binds to the STAT3 SH2 domain with remarkably high affinity, yielding an experimental dissociation constant (K_d) of 10 nM scispace.comcore.ac.uksigmaaldrich.comnih.gov. This high affinity is a distinguishing characteristic of this compound, as its K_d value is reported to be two to three orders of magnitude lower (indicating higher affinity) than that of other known STAT3 inhibitors scispace.comcore.ac.uksigmaaldrich.comnih.gov. This strong binding underpins the compound's potent inhibitory effects on STAT3 phosphorylation and subsequent cellular activities.
While specific Surface Plasmon Resonance (SPR) data for this compound are not extensively detailed in the provided search results, SPR is a complementary label-free technique widely used to study binding kinetics (association and dissociation rates) and affinities in real-time frontiersin.orgashpublications.org. The combination of ITC and SPR offers a comprehensive biophysical characterization of molecular interactions, providing insights into both the thermodynamics and kinetics of binding events metabolon.comfrontiersin.org.
Table 1: Binding Affinity of this compound to STAT3 SH2 Domain
| Technique | Target | Dissociation Constant (K_d) | Reference |
| Isothermal Titration Calorimetry (ITC) | STAT3 SH2 Domain | 10 nM | scispace.comcore.ac.uknih.gov |
Advanced Imaging Modalities for Spatiotemporal Analysis of this compound Distribution and Effects in Preclinical Models
Preclinical studies have established the anti-tumor activity of this compound in various in vitro cell lines and in vivo xenograft models, including those for gastric cancer, leukemia, and hepatocellular carcinoma researchgate.netsnu.ac.krmdpi.comresearchgate.netamsterdamumc.org. For instance, this compound significantly inhibited hepatocellular carcinoma growth in murine models researchgate.net. However, detailed reports specifically utilizing advanced imaging modalities such as fluorescence microscopy, Positron Emission Tomography (PET), or Magnetic Resonance Imaging (MRI) for comprehensive spatiotemporal analysis of this compound's distribution or its real-time effects within preclinical models are not prominently highlighted in the provided literature.
Despite the absence of specific published data for this compound, advanced imaging techniques are crucial tools in preclinical drug development. PET and MRI, for example, enable non-invasive visualization and quantification of drug biodistribution, kinetics, and target engagement in vivo nih.govnih.govspandidos-publications.com. Fluorescence imaging can track fluorescently labeled compounds within cells and tissues, providing insights into cellular uptake and localization. The application of such modalities would be invaluable for understanding the precise pharmacokinetics and pharmacodynamics of this compound in living systems, offering insights into its accumulation in target tissues, its clearance, and the dynamic changes it induces at a molecular and cellular level over time.
Application of Site-Directed Mutagenesis to Validate Critical Binding Residues in STAT3
Site-directed mutagenesis has been a critical technique in validating the specific amino acid residues within STAT3 that are essential for this compound's binding and inhibitory activity. This approach has provided strong experimental evidence supporting the computational predictions of this compound's unique binding pocket within the STAT3 SH2 domain.
Computational docking and molecular dynamics simulations initially predicted that this compound interacts with a distinct pocket in the SH2 domain of STAT3, which does not overlap with the binding sites of other known STAT3 inhibitors scispace.comsigmaaldrich.comnih.govpatsnap.com. To experimentally confirm these predictions and identify critical binding residues, site-directed mutagenesis was employed.
Specifically, two residues, Serine 636 (S636) and Valine 637 (V637), located within the SH2 domain of STAT3, were identified as crucial for the interaction with this compound scispace.comsigmaaldrich.comnih.gov. Experimental validation using alanine (B10760859) scanning mutagenesis, where these residues were mutated to alanine (S636A and V637A), demonstrated a significant abrogation of this compound binding mdpi.comscispace.com. Importantly, these mutations selectively affected this compound binding without impacting the binding of other STAT3 inhibitors, such as S3I.201 mdpi.comscispace.com. This finding conclusively validated the unique and non-overlapping binding site of this compound within the STAT3 SH2 domain, contributing significantly to the understanding of its high affinity and specific mechanism of action.
Table 2: Effect of Site-Directed Mutagenesis on this compound Binding to STAT3
| STAT3 Variant | Effect on this compound Binding | Effect on S3I.201 Binding | Reference |
| Wild-type STAT3 | High affinity binding | Binding observed | mdpi.comscispace.com |
| S636A Mutant | Abrogated binding | No effect | mdpi.comscispace.com |
| V637A Mutant | Abrogated binding | No effect | mdpi.comscispace.com |
Conclusion and Future Research Directions for Opb 31121
Unaddressed Mechanistic Questions and Knowledge Gaps in OPB-31121 Pharmacology
While the primary mechanism of this compound is understood to be the inhibition of STAT3 signaling, several nuanced mechanistic questions and knowledge gaps remain. scientificarchives.com A significant area for future investigation is the precise nature of its inhibitory action. Some studies suggest that this compound directly binds to the SH2 domain of STAT3, thereby preventing its phosphorylation and activation. nih.govnih.gov However, other reports indicate that it may also exert its effects through the downregulation of upstream components of the JAK/STAT pathway, such as JAK2 and gp130, suggesting a potential role as an upstream inhibitor. scientificarchives.com Clarifying the direct versus indirect inhibitory mechanisms, or the interplay between them, is crucial for a comprehensive understanding of its pharmacological profile.
Furthermore, computational modeling and experimental data have revealed that this compound binds to a unique site on the STAT3 SH2 domain, distinct from other known STAT3 inhibitors. nih.govnih.govspandidos-publications.com The full implications of this unique binding mode are not yet completely understood. Future research should aim to elucidate how this distinct interaction influences the downstream signaling cascade, the potential for off-target effects, and whether it contributes to the compound's high affinity and efficacy. nih.govnih.gov A detailed characterization of the downstream consequences of this unique binding could reveal novel aspects of STAT3 biology and inform the development of next-generation STAT3 inhibitors with improved specificity and potency.
Exploration of Novel Therapeutic Applications Beyond Oncology Based on Mechanistic Insights
The role of the STAT3 signaling pathway is not limited to oncology; it is also a key player in the pathogenesis of various inflammatory and autoimmune diseases. nih.gov Consequently, the therapeutic potential of this compound may extend beyond cancer treatment. To date, the preclinical and clinical investigation of this compound has been overwhelmingly focused on its application in various cancer models. e-crt.orgnih.gov A significant future research direction would be to explore its efficacy in preclinical models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, where STAT3 is known to be a critical mediator of inflammation and immune dysregulation.
Such investigations would be mechanistically driven, leveraging the known function of this compound as a STAT3 inhibitor. Studies in relevant animal models of autoimmune and inflammatory conditions could provide proof-of-concept for this expanded therapeutic utility. These preclinical studies would be essential to determine if the potent STAT3 inhibition observed in cancer cells translates to a beneficial immunomodulatory effect in the context of chronic inflammation. The lack of current research in these areas represents a significant opportunity to repurpose a compound with a well-characterized primary mechanism of action for a new set of therapeutic indications.
Potential for Rational Combination Therapies with this compound Based on Preclinical Synergy Studies
The efficacy of targeted therapies is often enhanced when used in combination with other treatment modalities. Preclinical studies have already provided a strong rationale for the use of this compound in combination therapies. e-crt.org Synergistic effects have been observed when this compound is combined with conventional cytotoxic chemotherapies. For instance, in gastric cancer models, this compound has been shown to enhance the antitumor activity of agents like 5-fluorouracil (B62378) and cisplatin (B142131). e-crt.org This suggests that inhibiting the STAT3-mediated survival signals can sensitize cancer cells to the cytotoxic effects of chemotherapy.
Furthermore, the potential for combining this compound with other targeted therapies and radiation therapy warrants further investigation. A preclinical study in breast cancer cells demonstrated that the combination of this compound with radiation therapy led to increased apoptosis and decreased cell viability. The development of rational combination strategies will be a critical step in optimizing the clinical application of this compound. Future preclinical synergy studies should explore combinations with a broader range of therapeutic agents, including other signal transduction inhibitors and immunotherapy, across a wider variety of cancer types.
| Combination Partner | Cancer Type/Model | Preclinical Finding |
| 5-Fluorouracil | Gastric Cancer | Synergistic antitumor activity |
| Cisplatin | Gastric Cancer | Enhanced antitumor effect |
| Radiation Therapy | Breast Cancer | Increased apoptosis and decreased cell viability |
Q & A
Q. What is the molecular mechanism of OPB-31121 in inhibiting STAT3 signaling, and how does it differ from other STAT3 inhibitors?
this compound directly targets the SH2 domain of STAT3, preventing dimerization and subsequent transcriptional activation. Unlike inhibitors that block upstream kinases (e.g., JAK2), this compound uniquely suppresses phosphorylation at both Tyr705 and Ser727 residues, which are critical for STAT3 activation and mitochondrial localization, respectively . This dual inhibition disrupts both canonical and non-canonical STAT3 signaling pathways, a distinct feature compared to SH2 domain-targeting agents like S3I-201 .
Q. What experimental models have demonstrated the antitumor efficacy of this compound in preclinical studies?
Preclinical studies utilized gastric cancer cell lines (e.g., SNU-216, AGS) and xenograft models to show this compound's ability to reduce proliferation, induce apoptosis, and downregulate anti-apoptotic proteins (e.g., Bcl-2, survivin). In leukemia models, it exhibited potent activity against STAT3/5-dependent malignancies by suppressing oncokinases like JAK2 and gp130 . Synergistic effects with chemotherapeutics (e.g., cisplatin, 5-fluorouracil) were also observed in gastric cancer models .
Q. How should researchers design in vitro assays to evaluate this compound's inhibitory effects on STAT3?
Key methodologies include:
- Phosphorylation assays : Use Western blotting or ELISA to measure STAT3 Tyr705/Ser727 phosphorylation levels after IL-6 stimulation .
- Dimerization assays : Employ electrophoretic mobility shift assays (EMSAs) or fluorescence resonance energy transfer (FRET) to assess STAT3-DNA binding .
- Functional readouts : Measure downstream targets (e.g., cyclin D1, VEGF) via qPCR or luciferase reporter assays .
Advanced Research Questions
Q. How do structural studies explain this compound's binding specificity to STAT3's SH2 domain?
Computational docking and molecular dynamics simulations revealed that this compound binds to a unique pocket near the SH2 domain, involving residues Ser636 and Val636. Mutagenesis studies (S636A, V637A) confirmed these residues are critical for binding affinity (Kd = 10 nM). This binding site differs from other inhibitors like S3I-201, which target the pTyr705-binding groove .
Q. Why did this compound show limited clinical efficacy in hepatocellular carcinoma (HCC) despite promising preclinical data?
Phase I trials in HCC revealed poor pharmacokinetics (e.g., rapid clearance) and dose-limiting neurotoxicities (e.g., peripheral neuropathy). Additionally, STAT3-independent survival pathways in HCC (e.g., MET or mTOR signaling) may bypass this compound's effects. These findings highlight the need for biomarker-driven patient stratification (e.g., STAT3-addictive tumors) and combination therapies .
Q. What strategies can address contradictions between this compound's in vitro potency and in vivo limitations?
- Pharmacokinetic optimization : Modify formulation to enhance bioavailability or develop prodrugs.
- Combination regimens : Pair with agents targeting compensatory pathways (e.g., MEK inhibitors) or immunotherapies to amplify antitumor responses .
- Predictive biomarkers : Use phospho-STAT3 levels or transcriptomic signatures to identify responsive tumors .
Q. How do phosphorylation dynamics at Tyr705 and Ser727 influence this compound's therapeutic window?
Tyr705 phosphorylation drives STAT3 nuclear translocation, while Ser727 phosphorylation enhances mitochondrial metabolic activity. This compound's dual inhibition disrupts both processes, but off-target effects on mitochondrial STAT3 may contribute to toxicity (e.g., neuropathy). Researchers should monitor mitochondrial dysfunction in treated models using Seahorse assays or mitochondrial membrane potential dyes .
Methodological Considerations
Q. What are the key parameters for dose optimization in this compound animal studies?
- Dose range : 50–200 mg/kg/day in murine xenografts, based on prior efficacy-toxicity profiles .
- Pharmacodynamic markers : Track STAT3 phosphorylation suppression in tumor biopsies at 2–6 hours post-dose .
- Toxicity endpoints : Monitor weight loss, neuropathy (e.g., gait abnormalities), and liver enzyme levels .
Q. How can researchers validate STAT3 pathway inhibition in this compound-treated samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
